

early research and discovery of 4-Vinyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Vinyl-1,3-dioxolan-2-one

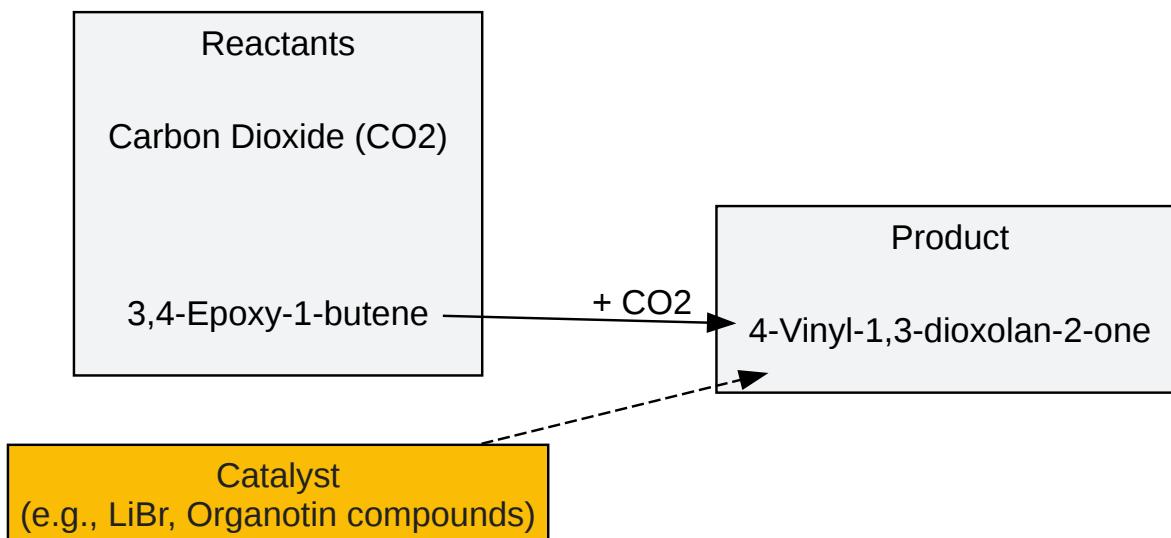
Cat. No.: B1349326

[Get Quote](#)

An In-depth Technical Guide on the Early Research and Discovery of **4-Vinyl-1,3-dioxolan-2-one**

Introduction

4-Vinyl-1,3-dioxolan-2-one, also known as vinyl ethylene carbonate, is a significant cyclic carbonate monomer. Its early research and discovery were primarily driven by the quest for novel monomers that could undergo polymerization to produce functional polymers. A key synthetic route that emerged from early studies is the cycloaddition of carbon dioxide (CO₂) to 3,4-epoxy-1-butene. This reaction is valued for its atom economy and its utilization of CO₂ as a C1 building block. The presence of the vinyl group allows for further functionalization or polymerization, making it a versatile chemical intermediate.


Synthesis and Discovery

The synthesis of **4-vinyl-1,3-dioxolan-2-one** was a subject of investigation in the mid-20th century, with a notable method being the reaction of 3,4-epoxy-1-butene with carbon dioxide. This reaction is typically catalyzed by various salts and complexes. Early research focused on optimizing the reaction conditions to achieve high yields and selectivity.

A significant advancement in the synthesis involved the use of alkali metal halides as catalysts. For instance, lithium bromide was found to be an effective catalyst for this transformation. The reaction proceeds by the nucleophilic attack of the halide ion on the epoxide ring, followed by the insertion of carbon dioxide and subsequent ring-closure to form the cyclic carbonate.

Another area of early investigation was the use of organotin compounds as catalysts. These catalysts demonstrated high activity and selectivity for the formation of **4-vinyl-1,3-dioxolan-2-one** from 3,4-epoxy-1-butene and CO₂.

The general reaction scheme is depicted below:

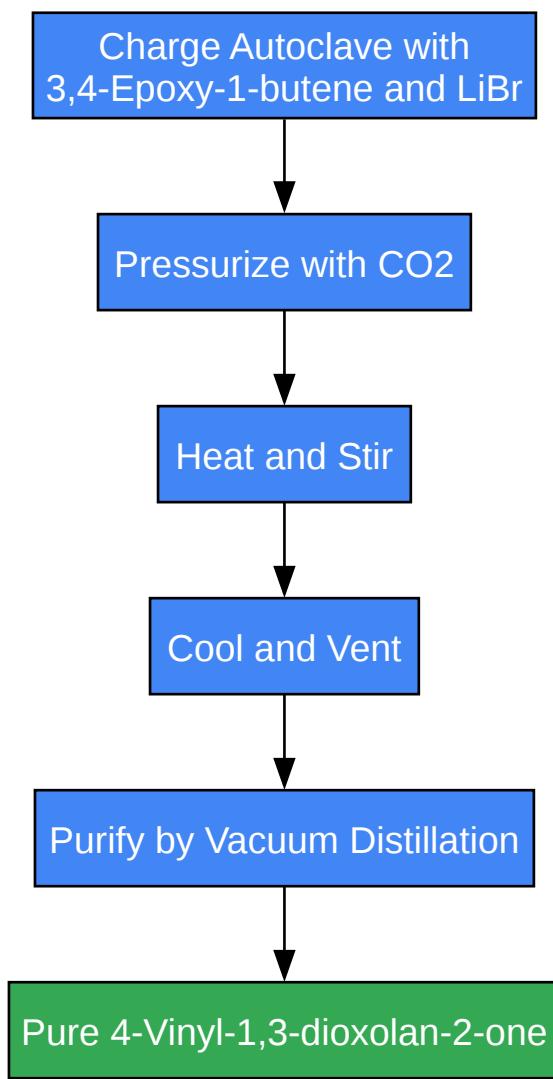
[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Vinyl-1,3-dioxolan-2-one** from 3,4-Epoxy-1-butene and CO₂.

Physicochemical Properties

Early studies characterized **4-vinyl-1,3-dioxolan-2-one** to determine its fundamental physical and spectroscopic properties. This data was crucial for its identification and for understanding its behavior as a monomer in polymerization reactions.

Property	Value
Boiling Point	115-117 °C at 10 mmHg
¹ H NMR (CDCl ₃ , δ)	4.1-4.6 (m, 2H, CH ₂), 5.0-5.5 (m, 3H, CH=CH ₂), 5.8-6.2 (m, 1H, CH=CH ₂)
¹³ C NMR (CDCl ₃ , δ)	70.9 (CH ₂), 77.2 (CH), 116.3 (CH ₂ =), 135.2 (CH=), 154.9 (C=O)
Infrared (IR, cm ⁻¹)	~1800 (C=O stretching)


Experimental Protocols

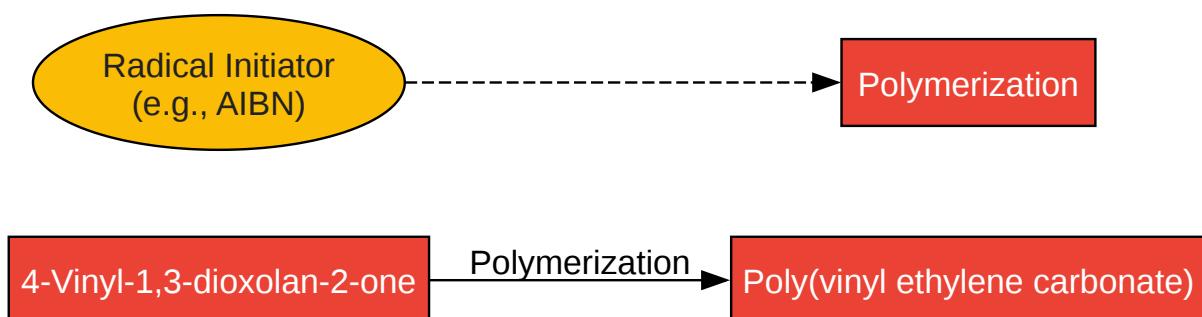
Detailed experimental procedures from early research provide a foundational understanding of the synthesis of **4-vinyl-1,3-dioxolan-2-one**. Below is a representative protocol based on early literature.

Synthesis of **4-Vinyl-1,3-dioxolan-2-one** using a Lithium Bromide Catalyst

- Apparatus: A high-pressure autoclave equipped with a magnetic stirrer.
- Reagents:
 - 3,4-Epoxy-1-butene
 - Lithium bromide (LiBr)
 - Carbon dioxide (CO₂)
- Procedure:
 - The autoclave is charged with 3,4-epoxy-1-butene and a catalytic amount of lithium bromide.
 - The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure.
 - The reaction mixture is heated to a specific temperature (e.g., 100-150 °C) and stirred for a set duration (e.g., several hours).

- After the reaction is complete, the autoclave is cooled to room temperature and the excess CO₂ is carefully vented.
- The crude product is then purified, typically by vacuum distillation, to yield pure **4-vinyl-1,3-dioxolan-2-one**.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the synthesis of **4-Vinyl-1,3-dioxolan-2-one**.

Early Applications and Polymerization

From its discovery, the primary interest in **4-vinyl-1,3-dioxolan-2-one** was its potential as a monomer. The vinyl group provides a handle for radical polymerization, while the cyclic

carbonate moiety offers opportunities for post-polymerization modification or imparts desirable properties to the resulting polymer, such as increased polarity and a higher glass transition temperature.

Early research explored the polymerization of **4-vinyl-1,3-dioxolan-2-one** to poly(vinyl ethylene carbonate). This polymer was investigated for its potential applications in various fields, including as a component in electrolytes for batteries due to the polar nature of the carbonate groups. The polymerization can be initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

[Click to download full resolution via product page](#)

Caption: Polymerization of **4-Vinyl-1,3-dioxolan-2-one**.

Conclusion

The early research and discovery of **4-vinyl-1,3-dioxolan-2-one** laid the groundwork for its use as a valuable monomer and chemical intermediate. The development of efficient synthetic routes from 3,4-epoxy-1-butene and carbon dioxide was a key achievement, highlighting an early example of CO₂ utilization in chemical synthesis. The characterization of its properties and the exploration of its polymerization behavior established its potential for the creation of functional polymers, a potential that continues to be explored in contemporary materials science.

- To cite this document: BenchChem. [early research and discovery of 4-Vinyl-1,3-dioxolan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349326#early-research-and-discovery-of-4-vinyl-1-3-dioxolan-2-one\]](https://www.benchchem.com/product/b1349326#early-research-and-discovery-of-4-vinyl-1-3-dioxolan-2-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com